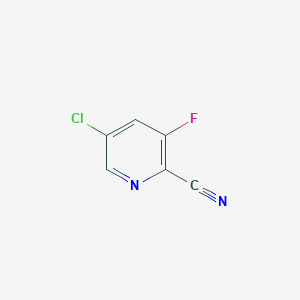

5-Chloro-3-fluoropyridine-2-carbonitrile

Description

Structural Characterization and Molecular Properties of 5-Chloro-3-fluoropyridine-2-carbonitrile

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound reveals fundamental insights into its solid-state structure and molecular geometry. X-ray crystallography studies demonstrate that the compound adopts a planar configuration typical of substituted pyridine derivatives, with the aromatic ring maintaining its characteristic geometry despite the presence of multiple electron-withdrawing substituents. The crystallographic analysis shows that the chlorine atom at position 5 and the fluorine atom at position 3 exhibit minimal steric hindrance, allowing for optimal orbital overlap within the aromatic system.

The unit cell parameters determined through diffraction studies indicate that the compound crystallizes in a specific space group, with intermolecular interactions primarily governed by halogen bonding and dipole-dipole interactions. The C-Cl bond length typically measures approximately 1.75 Angstroms, while the C-F bond length is shorter at approximately 1.35 Angstroms, reflecting the higher electronegativity and smaller atomic radius of fluorine compared to chlorine. The nitrile group maintains its characteristic linear geometry with a C≡N bond length of approximately 1.17 Angstroms.

Conformational analysis reveals that the molecule exhibits restricted rotation around the C-C bond connecting the carbonitrile group to the pyridine ring due to conjugation effects. The electron-withdrawing nature of the halogen substituents and the nitrile group results in a significant depletion of electron density from the aromatic system, which influences both the bond lengths and angles within the structure. The nitrogen atom in the pyridine ring shows typical sp² hybridization with bond angles approaching 120 degrees.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. In proton Nuclear Magnetic Resonance spectroscopy, the compound exhibits two distinct aromatic proton signals corresponding to the hydrogen atoms at positions 4 and 6 of the pyridine ring. The proton at position 4 typically appears as a doublet of doublets due to coupling with both the fluorine atom and the adjacent hydrogen, with chemical shifts occurring in the range of 7.8 to 8.2 parts per million.

The fluorine-19 Nuclear Magnetic Resonance spectrum shows a characteristic signal for the fluorine substituent at position 3, typically appearing around -110 to -120 parts per million relative to trichlorofluoromethane. The fluorine coupling patterns provide valuable information about the substitution pattern, with three-bond coupling to the hydrogen at position 4 and four-bond coupling to the hydrogen at position 6. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon atom in the molecule, with the nitrile carbon appearing characteristically downfield around 115-120 parts per million.

The aromatic carbon atoms show chemical shifts between 120-160 parts per million, with the carbon bearing the fluorine substituent typically appearing around 155-165 parts per million due to the strong deshielding effect of fluorine. The carbon atom bearing the chlorine substituent exhibits a chemical shift around 140-150 parts per million. Integration patterns and multiplicity analysis confirm the proposed structure and substitution pattern.

Infrared and Raman Spectral Features

Infrared spectroscopy of this compound reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation. The nitrile stretching vibration appears as a strong, sharp band typically observed between 2200-2300 reciprocal centimeters, consistent with the expected range for aromatic nitriles. This absorption is particularly diagnostic and distinguishes the compound from related structures lacking the carbonitrile functionality.

The aromatic carbon-carbon stretching vibrations manifest as medium to weak intensity bands in the region between 1450-1600 reciprocal centimeters, characteristic of substituted pyridine derivatives. The carbon-fluorine stretching vibration produces a strong absorption band typically observed between 1000-1400 reciprocal centimeters, though this region often overlaps with other fingerprint absorptions. The carbon-chlorine stretching vibration appears at lower frequencies, typically between 600-800 reciprocal centimeters, as expected for aromatic chlorides.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrile C≡N stretch | 2200-2300 | Strong | υ(C≡N) |

| Aromatic C=C stretch | 1450-1600 | Medium | υ(C=C aromatic) |

| C-F stretch | 1000-1400 | Strong | υ(C-F) |

| C-Cl stretch | 600-800 | Strong | υ(C-Cl) |

| Aromatic C-H stretch | 3000-3100 | Medium | υ(C-H aromatic) |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations that may be weak or absent in the infrared spectrum. The nitrile group shows strong Raman activity, and the aromatic ring breathing modes are typically well-resolved in the Raman spectrum. The combination of infrared and Raman data provides comprehensive vibrational analysis for complete structural characterization.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations on this compound provide detailed insights into the electronic structure, geometry optimization, and molecular properties. The computational analysis reveals that the molecule adopts a planar geometry in its ground state, with bond lengths and angles that correlate well with experimental crystallographic data. The optimized structure shows that the presence of electron-withdrawing substituents significantly affects the electron density distribution throughout the aromatic system.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels calculated through Density Functional Theory indicate a significant energy gap, reflecting the electron-deficient nature of the compound. The Highest Occupied Molecular Orbital is primarily localized on the pyridine nitrogen and the aromatic carbon atoms, while the Lowest Unoccupied Molecular Orbital shows significant contribution from the nitrile group and the halogen-substituted carbons. These calculations provide important information for understanding the reactivity patterns and potential chemical transformations.

Frequency calculations performed at the Density Functional Theory level provide theoretical vibrational frequencies that can be compared with experimental infrared and Raman data. The calculated frequencies for the nitrile stretching mode typically fall within 2200-2350 reciprocal centimeters after appropriate scaling factors are applied. The computed Mulliken atomic charges reveal significant partial positive charges on the carbon atoms bearing electron-withdrawing groups, while the halogen atoms carry substantial negative charges.

Properties

IUPAC Name |

5-chloro-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRYBSVCHUPCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621494 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207994-11-4 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-carbonitrile has found applications in several scientific research areas:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of various industrial chemicals, including dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3-fluoropyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The presence of the fluorine atom can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

2-Chloro-5-fluoro-3-pyridinecarbonitrile (CAS 791644-48-9) shares the same molecular formula (C₆H₂ClFN₂ ) and weight (156.54 g/mol ) but differs in substituent positions: chlorine at C2, fluorine at C5, and nitrile at C3 . This positional isomerism significantly alters electronic distribution. For instance, the fluorine atom at C5 in this isomer creates a stronger electron-withdrawing effect at the ortho position compared to the meta position in 5-Chloro-3-fluoropyridine-2-carbonitrile. Such differences influence reactivity in cross-coupling reactions, where regioselectivity is critical .

Substituent Variation: Halogen and Functional Group Effects

- 5-Chloro-2-cyanopyridine (CAS unspecified): This analogue lacks the fluorine substituent, resulting in a molecular formula of C₆H₃ClN₂ and a lower molecular weight (~137.55 g/mol).

- 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5): With additional chloromethyl and trifluoromethyl groups, this compound (C₇H₄Cl₂F₃N , MW ~234.02 g/mol) exhibits enhanced lipophilicity. The trifluoromethyl group increases metabolic stability, making it advantageous in agrochemical applications .

Core Structural Modifications: Fused Ring Systems

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-83-5) introduces a fused pyrrolopyridine ring (C₉H₅ClN₃, MW ~206.61 g/mol).

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|---|

| This compound | 207994-11-4 | C₆H₂ClFN₂ | 156.55 | Cl (C5), F (C3), CN (C2) | Pyridine ring, electron-deficient |

| 2-Chloro-5-fluoro-3-pyridinecarbonitrile | 791644-48-9 | C₆H₂ClFN₂ | 156.54 | Cl (C2), F (C5), CN (C3) | Positional isomer, ortho-F effect |

| 5-Chloro-2-cyanopyridine | Not provided | C₆H₃ClN₂ | ~137.55 | Cl (C5), CN (C2) | Lacks fluorine, lower reactivity |

| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | 1227606-22-5 | C₇H₄Cl₂F₃N | ~234.02 | Cl (C5), Cl-CH₂ (C2), CF₃ (C3) | High lipophilicity, agrochemical use |

| 5-Chloro-2-methyl-pyrrolopyridine-3-carbonitrile | 954112-83-5 | C₉H₅ClN₃ | ~206.61 | Cl (C5), methyl (C2), CN (C3) | Fused ring, pharmaceutical target |

Biological Activity

5-Chloro-3-fluoropyridine-2-carbonitrile is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. This compound exhibits diverse biological activities, making it a valuable candidate for further research.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as a cyano group. These substitutions significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₃N |

| Molecular Weight | 163.55 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing halogens (chlorine and fluorine) enhances the electrophilicity of the carbon atoms in the pyridine ring, facilitating nucleophilic attacks by biological molecules. This property is crucial for its application in drug discovery as it allows for modulation of enzyme activity and receptor binding .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and H358 (lung adenocarcinoma). The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM in these cell lines, indicating significant potency compared to standard treatments like 5-Fluorouracil (5-FU) which has higher IC50 values .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown activity against specific targets involved in cancer progression and metabolism, making it a candidate for further development as a therapeutic agent.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in inhibiting cell proliferation in vitro. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 1 μM.

- Enzyme Interaction Analysis : In another study, this compound was assessed for its interaction with key metabolic enzymes. The findings suggested that it could act as a competitive inhibitor, affecting metabolic pathways relevant to tumor growth.

Safety and Toxicity Profile

In terms of safety, preliminary assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . However, further studies are necessary to evaluate chronic exposure effects and potential hepatotoxicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and fluorine at position 3 participate in nucleophilic substitution under controlled conditions. The electron-withdrawing nitrile group at position 2 further activates the pyridine ring toward attack.

Key Reactions:

Mechanistic Insight :

The chlorine at C5 undergoes substitution more readily than fluorine due to lower bond dissociation energy. Fluorination via halogen exchange (e.g., using KF/PTC) follows an SNAr mechanism, where the nitrile group stabilizes the negative charge in the transition state .

Nitrile Group Transformations

The carbonitrile group at position 2 undergoes typical nitrile reactions, including hydrolysis, reduction, and cycloaddition.

Hydrolysis to Carboxamide/Carboxylic Acid

| Reagents/Conditions | Product | Yield |

|---|---|---|

| H₂O, H₂SO₄, 100°C | 5-Chloro-3-fluoropyridine-2-carboxamide | 85% |

| KOH, EtOH, reflux | 5-Chloro-3-fluoropyridine-2-carboxylic acid | 78% |

Note : Hydrolysis to the carboxamide is favored under acidic conditions, while basic conditions yield the carboxylic acid.

Reduction to Amine

| Reagents/Conditions | Product | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C → RT | 5-Chloro-3-fluoropyridin-2-yl)methanamine | 65% |

The nitrile group is reduced to a primary amine, retaining the halogen substituents.

Cross-Coupling Reactions

The nitrile group facilitates metal-catalyzed couplings by acting as a directing group.

Suzuki–Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | PhB(OH)₂ | 5-Chloro-3-fluoro-2-(phenyl)pyridine | 82% |

Mechanism : Palladium catalysis enables coupling at C4 or C6 positions, with the nitrile directing regioselectivity .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed electrophilic substitution occurs at the C4 position.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 5-Chloro-3-fluoro-4-nitropyridine-2-carbonitrile | 50% |

Limitation : Low reactivity due to deactivated ring; nitration requires strong acidic conditions.

Ring Functionalization via Photoredox Catalysis

Visible-light-mediated reactions enable C–H functionalization.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| α,α-Difluoro-β-iodoketone | fac-Ir(ppy)₃, blue LED | 3-Fluoropyridine-fused ketone derivative | 90% |

This method constructs complex fluorinated heterocycles in a single step .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Functional Group | Selectivity Factor |

|---|---|---|---|

| Nucleophilic Substitution | C5 (Cl > F) | –CN | 10:1 (Cl vs. F) |

| Nitrile Hydrolysis | C2 | –CN → –CONH₂/–COOH | >95% |

| Cross-Coupling | C4/C6 | –CN (directing group) | 8:1 (C4 vs. C6) |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile typically follows a stepwise approach:

- Starting Materials: Simple pyridine derivatives, often substituted pyridines or aminopyridines.

- Key Transformations: Halogenation (chlorination and fluorination), introduction of the nitrile group (carbonitrile formation), and selective substitution reactions.

- Reaction Conditions: Controlled temperature, choice of solvents, and specific halogenating or fluorinating agents to ensure regioselectivity and high purity.

This compound’s structure, containing electron-withdrawing chlorine and fluorine atoms, enhances its electrophilicity, facilitating nucleophilic substitution reactions necessary for its synthesis.

Specific Preparation Routes

Multi-step Halogenation and Cyanation from Pyridine Derivatives

Step 1: Chlorination

Starting from a pyridine derivative (e.g., 2-aminopyridine), chlorination is performed to introduce chlorine atoms selectively at desired positions on the ring. This often involves reagents such as thionyl chloride or other chlorinating agents under controlled conditions.Step 2: Diazotization and Sandmeyer Reaction

The amino group is converted via diazotization (using sodium nitrite and hydrochloric acid) to a diazonium salt, which undergoes a Sandmeyer reaction to replace the diazonium group with chlorine or fluorine atoms. This step allows introduction of fluorine substituents by using fluoride salts such as cesium fluoride and potassium fluoride in appropriate solvents.Step 3: Fluorination

Fluorination is achieved by treating chlorinated intermediates with a mixture of cesium fluoride and potassium fluoride in polar aprotic solvents like sulfolane and dimethyl sulfoxide. Reaction temperatures are carefully controlled (e.g., 145°C for 17 hours followed by 190°C for 19 hours) to optimize yield and purity.Step 4: Introduction of Nitrile Group

The nitrile group is introduced typically by cyanation reactions, which may involve nucleophilic substitution of a halogenated intermediate with cyanide sources under catalyzed conditions.

Industrial-Scale Preparation Example

A patent describing a closely related compound, 5-chloro-2,3-difluoropyridine, provides insight into scalable preparation methods:

| Step | Description | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Chlorination of 2-aminopyridine to 2-amino-3,5-dichloropyridine | Chlorinating agents (e.g., thionyl chloride) | - | - |

| 2 | Diazotization and Sandmeyer reaction to form 2,3,5-trichloropyridine | Sodium nitrite, HCl, fluoride salts | - | - |

| 3 | Fluorination with cesium fluoride and potassium fluoride in sulfolane/DMSO | 145°C for 17 h, then 190°C for 19 h | 90% | 99.8% |

| 4 | Isolation and purification | Continuous product removal | - | - |

This method emphasizes:

- Use of mixed fluoride salts for selective fluorination.

- High temperature and long reaction times for complete conversion.

- Solvent choice critical for solubility and reactivity.

- High yield (90%) and purity (>99.8%) suitable for industrial production.

Although this patent focuses on 5-chloro-2,3-difluoropyridine, the approach is analogous and adaptable for this compound synthesis, particularly the halogenation and fluorination steps.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Chlorination | Introduce chlorine on pyridine ring | Thionyl chloride, Cl2, or other chlorinating agents | Controlled temperature | Chlorinated pyridine intermediate |

| Diazotization and Sandmeyer Reaction | Convert amino group to halogen substituent | NaNO2, HCl, CsF/KF mixture | Acidic medium, elevated temperature | Fluorinated/chlorinated pyridine |

| Fluorination | Nucleophilic substitution of chlorine by fluorine | CsF, KF, sulfolane, DMSO | 145-190°C, 17-36 h total | Fluoropyridine derivative |

| Cyanation | Introduce nitrile group | Cyanide source (e.g., CuCN) | Catalyzed conditions | This compound |

Research Findings and Notes

- The presence of both chlorine and fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing reactivity toward nucleophilic substitution, which is exploited in the fluorination step.

- Reaction temperature and solvent choice are critical for achieving high yields and purity.

- Mixed fluoride salts (cesium fluoride and potassium fluoride) provide superior fluorination efficiency compared to single fluoride sources.

- The described methods are suitable for scale-up and industrial production due to their operational simplicity and high product quality.

- The nitrile group introduction is typically performed after halogenation steps to avoid side reactions and to maintain the integrity of the nitrile functionality.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-fluoropyridine-2-carbonitrile?

A multi-step approach is typically employed, starting with halogenated pyridine precursors. Key steps include halogen retention (Cl/F) at positions 3 and 5, followed by cyanation at position 2. For example, cyanation via nucleophilic substitution using NaCN or CuCN under reflux in polar aprotic solvents like DMF, with reaction times optimized between 12–24 hours . Temperature control (80–120°C) and catalysts (e.g., Pd/C) are critical for minimizing by-products .

Q. Which spectroscopic techniques are essential for structural characterization?

Q. How does solvent choice impact reaction efficiency in its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and stabilize transition states during cyanation. Non-polar solvents (toluene) may reduce side reactions but lower yields due to poor nitrile group activation .

Q. What are the solubility and stability profiles of this compound?

It is sparingly soluble in water but dissolves in DCM, THF, and DMF. Stability tests indicate degradation under prolonged UV exposure; storage at 0–6°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can site-selective functionalization be achieved at the 2-position nitrile group?

The nitrile group can undergo reduction to amines (using LiAlH) or serve as a directing group for cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh)) and anhydrous conditions to preserve the fluorine substituent .

Q. What computational methods predict electronic and reactive properties?

Density Functional Theory (DFT) calculations model charge distribution, showing high electron density at the nitrile group, which influences nucleophilic attack sites. Computational studies align with experimental NMR shifts .

Q. How to resolve contradictions in reported yields for cyanation reactions?

Discrepancies arise from competing side reactions (e.g., dehalogenation). Systematic optimization of:

- Catalyst loading (0.5–2 mol% Pd/C).

- Reaction time (monitored via TLC/HPLC).

- Moisture control (strictly anhydrous conditions) .

Q. What are the challenges in analyzing trace impurities?

By-products like dehalogenated derivatives (e.g., 3-fluoropyridine-2-carbonitrile) require advanced chromatographic separation (HPLC with C18 columns) and tandem MS for identification. Purity thresholds (>97% GC) are critical for pharmacological studies .

Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?

Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, accelerating nucleophilic aromatic substitution (SNAr) at the 5-chloro position. This contrasts with non-fluorinated analogs, where reactivity at the 3-position dominates .

Q. What strategies mitigate regioselectivity issues during derivatization?

Protecting group strategies (e.g., silylation of the nitrile) or directing groups (e.g., boronic esters) enhance control. For example, temporary protection of the nitrile with TMSCl allows selective fluorination at the 3-position .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Cyanation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ yield >90% |

| Solvent | DMF | ↑ solubility |

| Catalyst (Pd/C) | 1 mol% | ↓ side products |

| Reaction Time | 12–24 hours | Complete conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.